tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
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Overview
Description
tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of advanced materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride .
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole .
Uniqueness
tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its specific structural features, such as the tert-butyl and amino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H20N4O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-5-16-10(13)8-6-15(7-9(8)14-16)11(17)18-12(2,3)4/h5-7,13H2,1-4H3 |
InChI Key |
HRBWETBZSHUVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2CN(CC2=N1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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